molecular formula C8H8ClNO2 B1356753 Methyl 2-chloro-4-methylnicotinate CAS No. 217811-63-7

Methyl 2-chloro-4-methylnicotinate

Cat. No. B1356753
Key on ui cas rn: 217811-63-7
M. Wt: 185.61 g/mol
InChI Key: RJQVQDYEBIHZKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08410134B2

Procedure details

ZnMe2 (2.0 M in toluene, 15.5 mL, 25 mmol) was added to a stirred mixture of 4-bromo-2-chloro-nicotinic acid methyl ester (9.6 g, 38 mmol) and Pd(dppf)Cl2 (0.50 g, 0.61 mmol) in anhydrous dioxane (180 mL). After stirring for 8 h at 70° C., the reaction mixture was cooled to room temperature, MeOH (15 mL) was added and the solvent was removed in vacuo. The residue was partitioned between EA (300 mL) and water (50 mL). Concentrated aqueous HCl was then added until the emulsion became homogeneous. The organic layers were dried over Na2SO4, filtered, and concentrated in vacuo. The residue was purified by flash chromatography on silica gel (elution with hexane/EA 2:1) to give the title compound. MS (m/z): 186.0 [M+H+].
Name
Quantity
15.5 mL
Type
reactant
Reaction Step One
Quantity
9.6 g
Type
reactant
Reaction Step One
Quantity
180 mL
Type
solvent
Reaction Step One
Quantity
0.5 g
Type
catalyst
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Zn](C)C.[CH3:4][O:5][C:6](=[O:15])[C:7]1[C:12](Br)=[CH:11][CH:10]=[N:9][C:8]=1[Cl:14].[CH3:16]O>O1CCOCC1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.Cl[Pd]Cl.[Fe+2]>[CH3:4][O:5][C:6](=[O:15])[C:7]1[C:12]([CH3:16])=[CH:11][CH:10]=[N:9][C:8]=1[Cl:14] |f:4.5.6.7|

Inputs

Step One
Name
Quantity
15.5 mL
Type
reactant
Smiles
[Zn](C)C
Name
Quantity
9.6 g
Type
reactant
Smiles
COC(C1=C(N=CC=C1Br)Cl)=O
Name
Quantity
180 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
0.5 g
Type
catalyst
Smiles
C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl.[Fe+2]
Step Two
Name
Quantity
15 mL
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
After stirring for 8 h at 70° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was cooled to room temperature
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was partitioned between EA (300 mL) and water (50 mL)
ADDITION
Type
ADDITION
Details
Concentrated aqueous HCl was then added until the emulsion
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layers were dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography on silica gel (elution with hexane/EA 2:1)

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
COC(C1=C(N=CC=C1C)Cl)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.